molecular formula C10H12BrNO2 B578458 4-Bromo-2-ethoxy-N-methylbenzamide CAS No. 1245563-16-9

4-Bromo-2-ethoxy-N-methylbenzamide

Cat. No. B578458
M. Wt: 258.115
InChI Key: BATTWSDSGWAEMC-UHFFFAOYSA-N
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Description

“4-Bromo-2-ethoxy-N-methylbenzamide” is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.112 Da . The compound is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-ethoxy-N-methylbenzamide” consists of a benzamide core with a bromine atom at the 4th position, a methoxy group at the 2nd position, and a methyl group attached to the nitrogen atom .

Scientific Research Applications

Antioxidant Properties

Research on bromophenol derivatives, including those structurally similar to 4-Bromo-2-ethoxy-N-methylbenzamide, indicates their potential as natural antioxidants. For instance, novel nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides have demonstrated significant scavenging activity against DPPH radicals. These compounds, due to their potent antioxidant capabilities, may find applications in food and pharmaceutical industries to enhance the oxidative stability of products (Li, Li, Gloer, & Wang, 2012).

Photodynamic Therapy for Cancer

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown remarkable properties useful for photodynamic therapy (PDT). These compounds exhibit good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

GPR35 Agonism

The development of selective GPR35 agonists, such as 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, has provided powerful tools for studying the orphan G protein-coupled receptor GPR35. These agonists have shown high affinity and effectiveness in receptor binding and activation, suggesting potential therapeutic applications in diseases where GPR35 is implicated (Thimm, Funke, Meyer, & Müller, 2013).

properties

IUPAC Name

4-bromo-2-ethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-14-9-6-7(11)4-5-8(9)10(13)12-2/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATTWSDSGWAEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681832
Record name 4-Bromo-2-ethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethoxy-N-methylbenzamide

CAS RN

1245563-16-9
Record name Benzamide, 4-bromo-2-ethoxy-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245563-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-ethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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